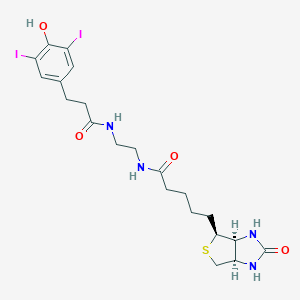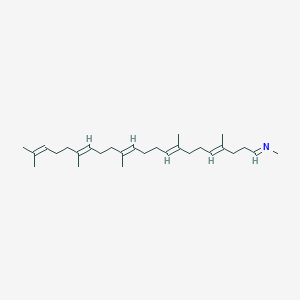![molecular formula C30H53N3O5 B051033 [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate CAS No. 100489-75-6](/img/structure/B51033.png)
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate, also known as MPC-1001, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
科学研究应用
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In immunology, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response and may have potential use in the treatment of autoimmune diseases.
作用机制
The mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
生化和生理效应
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to induce apoptosis (programmed cell death) in tumor cells, which may contribute to its anti-tumor effects. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to protect neurons from damage and death, which may have potential use in the treatment of neurodegenerative diseases. In addition, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response by inhibiting the production of cytokines and other inflammatory mediators.
实验室实验的优点和局限性
One advantage of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted effects. However, one limitation of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the synthesis method for [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is relatively complex and may require specialized equipment and expertise.
未来方向
There are several future directions for research on [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate. One area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in combination with other drugs or therapies for cancer treatment. Another area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to fully elucidate the mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate and its effects on different signaling pathways and cell types.
Conclusion:
In conclusion, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is a synthetic compound that has potential applications in a variety of scientific research fields. Its mechanism of action is still being studied, but it has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. While there are some limitations to its use in lab experiments, further research is needed to fully explore its potential applications and mechanisms of action.
合成方法
The synthesis of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate involves several steps, including the reaction of 2-methoxy-3-hydroxypropyl bromide with pyridine-2-carboxylic acid, the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal, and the reaction of the resulting compound with octadecyl isocyanate. The final product is purified using chromatography techniques. The yield of the synthesis method is approximately 50%.
属性
CAS 编号 |
100489-75-6 |
|---|---|
产品名称 |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
分子式 |
C30H53N3O5 |
分子量 |
535.8 g/mol |
IUPAC 名称 |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
InChI |
InChI=1S/C30H53N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-32-29(34)37-25-28(36-2)26-38-30(35)33-24-27-21-18-20-22-31-27/h18,20-22,28H,3-17,19,23-26H2,1-2H3,(H,32,34)(H,33,35) |
InChI 键 |
BCLYBWBHNSVNBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
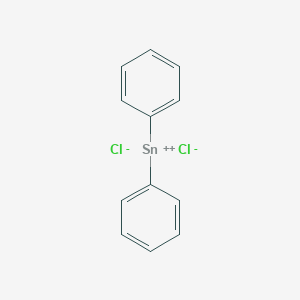

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)


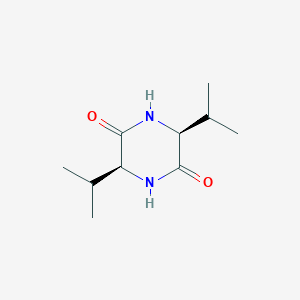
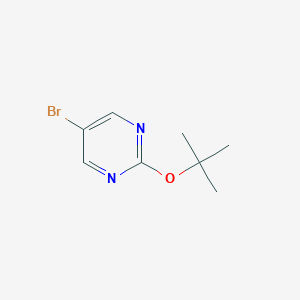
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


